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Compound of Interest

Compound Name:
4-Desmethoxy-4-nitro Omeprazole

Sulfide

CAS No.: 142885-91-4

Cat. No.: B022031

Get Quote

Structural Elucidation, Formation Mechanisms, and
Control Strategies
Executive Summary
In the development and quality control of proton pump inhibitors (PPIs), Omeprazole Impurity F

represents a critical degradation product that challenges standard analytical workflows due to

its complex fused tetracyclic structure and regioisomeric nature. Unlike simple oxidation

products like the sulfone (Impurity D) or sulfide (Impurity B), Impurity F results from a profound

structural rearrangement of the benzimidazole-pyridine scaffold.

This guide provides a comprehensive technical analysis of Impurity F, defining its specific

chemical identity as defined by the European Pharmacopoeia (Ph. Eur.), elucidating the

mechanistic pathway of its formation from the cyclic sulfenamide intermediate, and outlining

robust analytical protocols for its detection and control.

Structural Identification & Physicochemical Profile[1][2]
[3]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b022031#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022031?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Impurity F is distinct from common metabolic or process impurities because it involves the

fusion of the pyridine and benzimidazole rings into a rigid tetracyclic system. It is frequently

encountered as a mixture with its regioisomer, Impurity G.[1][2][3]

Chemical Identity[1][2][4][5][6][7]
Common Name: Omeprazole Impurity F (Ph.[8] Eur.) / Related Compound F (USP)[9][10]

IUPAC Name: 8-methoxy-1,3-dimethyl-12-thioxopyrido[1',2':3,4]imidazo[1,2-a]benzimidazol-

2(12H)-one[1][4][5][6][9]

CAS Number: 125656-82-8[4][5][6]

Molecular Formula: C₁₆H₁₃N₃O₂S[4]

Molecular Weight: 311.36 g/mol [2][3][5][9][10]

Structural Characteristics
The molecule features a thioxo group (C=S) and a ketone (C=O) within a fused pyrido-imidazo-

benzimidazole core. This highly conjugated system confers unique spectral properties,

distinguishing it from the parent omeprazole which possesses a flexible methylene-sulfinyl

linker.

Feature Omeprazole (Parent) Impurity F

Linker
Flexible Methylsulfinyl (-CH₂-

SO-)
Fused Imidazo Ring (Rigid)

Sulfur State Sulfoxide (S=O) Thioxo (C=S)

Chromophore
Separated

Pyridine/Benzimidazole

Extended Tetracyclic

Conjugation

Solubility Amphiphilic (pH dependent)
Low aqueous solubility; soluble

in DMSO/MeOH

Formation Mechanism: The Rearrangement Cascade
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The formation of Impurity F is not a simple oxidation or reduction.[11] It is a consequence of the

acid-catalyzed activation of omeprazole, followed by an irreversible rearrangement.

The Cyclic Sulfenamide Trigger
Omeprazole is a prodrug that activates in acidic environments (e.g., parietal cell canaliculi) to

form the cyclic sulfenamide. While this cationic species is the active inhibitor of H+/K+-ATPase,

it is unstable. Under specific stress conditions (prolonged acidity, heat, or dehydration), the

cyclic sulfenamide does not merely revert to omeprazole or hydrolyze; it undergoes a

rearrangement where the sulfur atom is extruded to a thioxo position and the rings fuse.

Key Mechanistic Steps:

Protonation: Acidic attack on the benzimidazole nitrogen.

Cyclization: Nucleophilic attack of the pyridine nitrogen onto the benzimidazole C-2,

expelling water and forming the Cyclic Sulfenamide (tetracyclic cation).

Rearrangement: Instead of reacting with a cysteine residue (biological target), the

sulfenamide undergoes an intramolecular rearrangement, likely involving a dyotropic shift or

radical recombination, leading to the stable, neutral thioxopyrido-benzimidazolone structure

(Impurity F).

Visualization: Degradation Pathway
The following diagram illustrates the critical divergence point where the active intermediate

collapses into Impurity F.
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Figure 1: Mechanistic pathway showing the divergence of the active cyclic sulfenamide

intermediate into the stable Impurity F and G byproducts.[11]

Analytical Characterization & Control
Detecting Impurity F requires specific attention because its response factor and spectral

maximum differ from Omeprazole due to the extended conjugation.

Photometric vs. Chromatographic Analysis
Historically, the European Pharmacopoeia (Ph. Eur.) recommended a photometric method

specifically for Impurities F and G, separate from the HPLC method used for Impurities A-E.

This is because these impurities can co-elute or have different UV maxima that compromise

sensitivity in standard isocratic runs.

However, modern High-Performance Liquid Chromatography (HPLC) on C8 or C18 columns

with high-pH stability is the preferred standard for comprehensive profiling.

Recommended HPLC Protocol
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To separate Impurity F from the parent and the regioisomer G, a gradient method with a

specific pH buffer is required.

Method Parameters:

Column: C8 or C18 (e.g., Agilent Poroshell HPH-C8 or equivalent), 4.6 x 150 mm, 2.7 µm or

5 µm.

Mobile Phase A: 10 mM Disodium Hydrogen Phosphate (pH 7.6) / Acetonitrile (90:10).

Mobile Phase B: Acetonitrile / Water (80:20).

Gradient:

0-5 min: Isocratic low %B.

5-25 min: Linear ramp to high %B (to elute the hydrophobic fused Impurity F).

Detection: UV at 305 nm (Impurity F has a bathochromic shift compared to Omeprazole's

280 nm).

Critical Pair: Impurity F and Impurity G (often elute closely; resolution > 1.5 required).

Visualization: Analytical Decision Matrix
This workflow ensures correct identification and quantification, distinguishing F from other

related compounds.
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Figure 2: Analytical workflow for distinguishing Impurity F based on retention time (RRT) and

spectral properties.

Control & Mitigation Strategies
Controlling Impurity F requires preventing the accumulation of the cyclic sulfenamide

intermediate and its subsequent rearrangement.

pH Management: Maintain the API and formulation in an alkaline environment (pH > 8.0).

Omeprazole is stable in base; acid triggers the sulfenamide formation.

Moisture Control: In solid dosage forms, moisture can create localized acidic micro-

environments (especially with acidic excipients) that catalyze the rearrangement. Use

desiccants and low-moisture excipients.

Solvent Selection: During synthesis/crystallization, avoid protic solvents at elevated

temperatures which might facilitate the proton transfer required for the ring closure.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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